2-[4-(2H-1,3-benzodioxol-5-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-[4-(2H-1,3-benzodioxol-5-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2,5-dimethylphenyl)acetamide is a complex organic compound that features a benzodioxole moiety, a tetrahydropyrazine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2H-1,3-benzodioxol-5-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Construction of the Tetrahydropyrazine Ring: This step involves the condensation of appropriate diketones with hydrazine derivatives.
Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can target the carbonyl groups in the tetrahydropyrazine ring.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Alcohols or amines can be formed.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: It can be incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Drug Development: It has potential as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: The compound could be explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex molecules.
Analytical Chemistry: The compound can serve as a standard or reference material in analytical techniques.
Mechanism of Action
The mechanism of action of 2-[4-(2H-1,3-benzodioxol-5-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2,5-dimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets, while the tetrahydropyrazine ring can form hydrogen bonds with active sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
- 2-(1,3-Benzodioxol-5-yl)ethanamine
- 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
Uniqueness
The uniqueness of 2-[4-(2H-1,3-benzodioxol-5-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2,5-dimethylphenyl)acetamide lies in its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of both the benzodioxole and tetrahydropyrazine moieties allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-13-3-4-14(2)16(9-13)22-19(25)11-23-7-8-24(21(27)20(23)26)15-5-6-17-18(10-15)29-12-28-17/h3-10H,11-12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEDXPGMKQNXQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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